DSM265

Descripción

Propiedades

IUPAC Name |

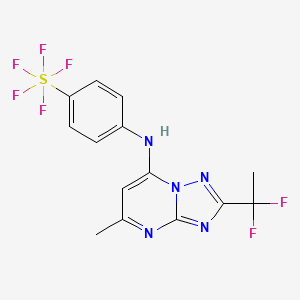

2-(1,1-difluoroethyl)-5-methyl-N-[4-(pentafluoro-λ6-sulfanyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F7N5S/c1-8-7-11(26-13(22-8)24-12(25-26)14(2,15)16)23-9-3-5-10(6-4-9)27(17,18,19,20)21/h3-7,23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZSVTOIBNSVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)S(F)(F)(F)(F)F)C(C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F7N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1282041-94-4 | |

| Record name | DSM-265 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1282041944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DSM-265 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12397 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(1,1-difluoroethyl)-5-methyl-N-[4-(pentafluoro-λ6-sulfanyl)phenyl] [1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DSM-265 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q42P4YI6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of DSM265 on Plasmodium falciparum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSM265 is a promising antimalarial candidate that targets a crucial metabolic pathway in Plasmodium falciparum, the deadliest species of malaria parasite. This technical guide provides an in-depth overview of the mechanism of action of DSM265, detailing its molecular target, inhibitory activity, and the mechanisms of resistance. The information is compiled from peer-reviewed scientific literature to support research and development efforts in the fight against malaria.

Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The primary mechanism of action of DSM265 is the selective inhibition of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[1][2][3] This enzyme is a key component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Unlike their human hosts, malaria parasites lack the pyrimidine salvage pathway and are therefore entirely dependent on the de novo synthesis of pyrimidines, making PfDHODH an ideal drug target.[4][5]

DSM265 is a potent and selective inhibitor of PfDHODH, belonging to the triazolopyrimidine class of compounds.[1][2][6] It exerts its parasiticidal effect by binding to the ubiquinone binding site of PfDHODH, thereby blocking the enzymatic reaction that converts dihydroorotate to orotate. This inhibition depletes the parasite's pyrimidine pool, leading to a cessation of DNA and RNA synthesis and ultimately, cell death.[1] The activity of DSM265 is observed against both the blood and liver stages of P. falciparum.[3][6]

Signaling Pathway of Pyrimidine Biosynthesis Inhibition

The following diagram illustrates the de novo pyrimidine biosynthesis pathway in P. falciparum and the inhibitory action of DSM265.

References

- 1. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Identification and mechanistic understanding of dihydroorotate dehydrogenase point mutations in Plasmodium falciparum that confer in vitro resistance to the clinical candidate DSM265 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria. - TROPIQ [tropiq.nl]

The Discovery and Development of DSM265: A Targeted Approach to a Novel Antimalarial

A Technical Guide for Researchers and Drug Development Professionals

Abstract

DSM265 is a novel, long-acting antimalarial agent that emerged from a targeted drug discovery program aimed at a critical enzyme in the pyrimidine biosynthesis pathway of Plasmodium falciparum, dihydroorotate dehydrogenase (DHODH). This technical guide provides an in-depth overview of the discovery and development history of DSM265, from initial target identification and lead optimization to preclinical evaluation and clinical trials. It details the compound's mechanism of action, structure-activity relationships, in vitro and in vivo efficacy, pharmacokinetic profile, and safety data. Key experimental methodologies are described, and quantitative data are presented in a structured format to facilitate analysis. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the advancement of this promising antimalarial candidate.

Introduction: The Rationale for a New Antimalarial

The persistent global burden of malaria and the emergence of drug-resistant Plasmodium parasites necessitate the development of new antimalarial agents with novel mechanisms of action.[1] The pyrimidine biosynthesis pathway is essential for the parasite's synthesis of DNA and RNA, making it an attractive target for therapeutic intervention.[2] Unlike their human hosts, who can salvage pyrimidines from their environment, Plasmodium parasites are primarily dependent on the de novo synthesis of these essential building blocks. This metabolic vulnerability provides a therapeutic window for selective inhibition.[3]

A key enzyme in this pathway is dihydroorotate dehydrogenase (DHODH), which catalyzes the oxidation of dihydroorotate to orotate.[2] The significant structural differences between the Plasmodium and human DHODH enzymes allow for the design of highly selective inhibitors.[4] This targeted approach led to the discovery of the triazolopyrimidine-based compound, DSM265, the first DHODH inhibitor to advance to clinical trials for the treatment of malaria.[2][4]

Discovery and Lead Optimization

The discovery of DSM265 was the result of a target-based screening and subsequent structure-guided lead optimization program.[2][5] An initial high-throughput screen identified a triazolopyrimidine series of compounds with inhibitory activity against P. falciparum DHODH (PfDHODH).[2] X-ray crystallography of the PfDHODH enzyme was instrumental in informing the medicinal chemistry efforts to optimize the potency and pharmacokinetic properties of this series.[2] This structure-activity relationship (SAR) study led to the identification of DSM265 as a clinical candidate with potent and selective inhibition of PfDHODH.[2]

Mechanism of Action

DSM265 exerts its antimalarial effect by selectively inhibiting the enzymatic activity of Plasmodium DHODH.[2] This inhibition blocks the de novo pyrimidine biosynthesis pathway, thereby depriving the parasite of the necessary precursors for DNA and RNA synthesis.[2] This ultimately leads to the cessation of parasite growth and replication.[4] The high selectivity of DSM265 for the parasite enzyme over the human ortholog is a key feature, contributing to its favorable safety profile.[6]

Figure 1: Mechanism of action of DSM265 in the pyrimidine biosynthesis pathway.

Preclinical Development

In Vitro Activity

DSM265 demonstrated potent activity against a range of P. falciparum strains, including those resistant to currently used antimalarials such as chloroquine and pyrimethamine.[4] The compound was equally effective against both the blood and liver stages of the parasite.[7]

| Parameter | Value | Assay/Strain |

| _Pf_DHODH IC50 | 8.9 nM | Enzyme Inhibition Assay |

| P. falciparum (3D7) EC50 | 4.3 nM | Parasite Growth Inhibition |

| EC50 Range (9 strains) | 1 - 4 ng/mL | In vitro blood-stage activity |

Table 1: In Vitro Activity of DSM265 [4][8]

In Vivo Efficacy

In vivo efficacy was evaluated in a humanized severe combined immunodeficient (SCID) mouse model infected with P. falciparum. DSM265 demonstrated potent antimalarial activity in this model.[6]

| Parameter | Value | Animal Model |

| ED90 | 3 mg/kg/day | P. falciparum SCID mouse model |

Table 2: In Vivo Efficacy of DSM265 [3]

Pharmacokinetics

Preclinical pharmacokinetic studies in various animal models predicted a long elimination half-life in humans, suggesting the potential for single-dose treatment or weekly prophylaxis.[4]

| Species | Dose | Cmax | Tmax | Half-life (t1/2) |

| Mouse | 0.5 - 75 mg/kg (oral) | - | - | 2 - 4 hours |

| Human (predicted) | 200 - 400 mg (single oral) | - | - | >100 hours |

Table 3: Preclinical and Predicted Human Pharmacokinetics of DSM265 [4][8]

Safety and Toxicology

DSM265 was well-tolerated in repeat-dose and cardiovascular safety studies in mice and dogs.[7] It was not mutagenic and showed high selectivity for the parasite enzyme over a panel of human enzymes and receptors.[4]

Clinical Development

Phase 1 Clinical Trials

The first-in-human Phase 1a/1b studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of DSM265 in healthy volunteers. The studies also included a component to assess the antimalarial activity in a controlled human malaria infection (CHMI) model.[9]

Phase 1a (Single Ascending Dose):

-

Design: Double-blind, randomized, placebo-controlled.[9]

-

Doses: 25 mg to 1200 mg.[9]

-

Results: DSM265 was generally well-tolerated, with headache being the most common drug-related adverse event. The pharmacokinetic profile confirmed a long elimination half-life.[9]

Phase 1b (Induced Blood-Stage Malaria):

-

Design: Open-label, randomized, active-comparator controlled.[9]

-

Treatment: 150 mg DSM265 vs. 10 mg/kg mefloquine.[9]

-

Results: DSM265 demonstrated antimalarial activity, although parasite clearance was slower than with mefloquine. The estimated minimum inhibitory concentration (MIC) in blood was 1040 ng/mL, leading to a predicted single efficacious dose of 340 mg.[9]

| Parameter | DSM265 (150 mg) | Mefloquine (10 mg/kg) |

| Log10 Parasite Reduction Ratio (48h) | 1.55 (95% CI 1.42–1.67) | 2.34 (95% CI 2.17–2.52) |

| Parasite Clearance Half-life | 9.4 h (8.7–10.2) | 6.2 h (5.7–6.7) |

Table 4: Phase 1b Antimalarial Activity of DSM265 [9]

A subsequent Phase 1 trial evaluated the prophylactic activity of a single 400 mg dose of DSM265 in a CHMI study using sporozoite inoculation.[10]

-

Design: Randomized, double-blinded, placebo-controlled.[10]

-

Dosing: 400 mg DSM265 or placebo administered 1 or 7 days before CHMI.[10]

-

Results: A single 400 mg dose of DSM265 provided complete protection when given 1 day before CHMI. Partial protection was observed when administered 7 days prior to challenge.[10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bdb99.ucsd.edu [bdb99.ucsd.edu]

- 4. benchchem.com [benchchem.com]

- 5. iddo.org [iddo.org]

- 6. iddo.org [iddo.org]

- 7. Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. DSM265 for Plasmodium falciparum chemoprophylaxis: a randomised, double blinded, phase 1 trial with controlled human malaria infection | Medicines for Malaria Venture [mmv.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

DSM265: A Targeted Approach to Disrupting Malarial Pyrimidine Biosynthesis

An In-depth Technical Guide on the Biochemical Pathway Targeted by the Antimalarial Candidate DSM265

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents with unique mechanisms of action. DSM265 is a promising clinical candidate that targets a crucial metabolic pathway in the malaria parasite, the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of DNA and RNA, which are critical for the parasite's rapid proliferation within its human host. Unlike humans, who can salvage pyrimidines from their environment, P. falciparum is solely reliant on this de novo synthesis, making it an attractive drug target. DSM265 is a potent and selective inhibitor of the fourth enzyme in this pathway, dihydroorotate dehydrogenase (DHODH). This guide provides a detailed overview of the biochemical pathway targeted by DSM265, quantitative data on its efficacy, comprehensive experimental protocols for key assays, and visualizations of the relevant biological and experimental workflows.

The De Novo Pyrimidine Biosynthesis Pathway in Plasmodium falciparum

The de novo pyrimidine biosynthesis pathway in P. falciparum consists of six enzymatic steps that convert bicarbonate and aspartate into uridine 5'-monophosphate (UMP), the precursor for all other pyrimidine nucleotides. The parasite's complete dependence on this pathway for survival underscores its potential as a target for chemotherapeutic intervention.[1][2]

The pathway is initiated in the cytosol and involves the following key enzymes:

-

Carbamoyl Phosphate Synthetase (CPSII): Catalyzes the formation of carbamoyl phosphate from glutamine, bicarbonate, and ATP.

-

Aspartate Carbamoyltransferase (ACT): Condenses carbamoyl phosphate with aspartate to form carbamoyl aspartate.

-

Dihydroorotase (DHOase): Catalyzes the cyclization of carbamoyl aspartate to dihydroorotate.

-

Dihydroorotate Dehydrogenase (DHODH): A mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate. This is the specific target of DSM265.[3]

-

Orotate Phosphoribosyltransferase (OPRT): Converts orotate and phosphoribosyl pyrophosphate (PRPP) to orotidine 5'-monophosphate (OMP).

-

Orotidine 5'-Monophosphate Decarboxylase (OMPDC): Decarboxylates OMP to form UMP.

References

- 1. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Design, and Structure–Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase | MDPI [mdpi.com]

- 3. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

Structural Sentinel: An In-depth Technical Guide to the Binding of DSM265 with PfDHODH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and molecular interactions between the antimalarial drug candidate DSM265 and its target, Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). By elucidating the binding kinetics, structural basis of inhibition, and key experimental methodologies, this document serves as a critical resource for researchers engaged in the development of novel antimalarial therapeutics.

Executive Summary

Malaria remains a significant global health challenge, with the rapid emergence of drug-resistant parasite strains necessitating the discovery of novel therapeutic agents. PfDHODH, a crucial enzyme in the de novo pyrimidine biosynthesis pathway of Plasmodium falciparum, represents a clinically validated drug target. DSM265, a selective inhibitor of PfDHODH, has demonstrated potent antimalarial activity in both preclinical and clinical studies. This guide delves into the structural biology of the DSM265-PfDHODH interaction, offering detailed insights into its mechanism of action and the experimental approaches used to characterize it.

The Target: Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)

Plasmodium falciparum, the deadliest species of human malaria parasite, relies exclusively on the de novo synthesis of pyrimidines for DNA and RNA replication, as it lacks the pyrimidine salvage pathways present in its human host.[1][2] PfDHODH catalyzes the fourth and rate-limiting step in this essential pathway: the oxidation of dihydroorotate to orotate, with the concomitant reduction of a ubiquinone cofactor.[1][2][3] This dependency makes PfDHODH an attractive target for selective inhibition.

The Inhibitor: DSM265

DSM265 is a triazolopyrimidine-based inhibitor that exhibits high potency and selectivity for PfDHODH over the human ortholog.[1][4] Its development was guided by a structure-based drug design approach, leading to a compound with excellent antimalarial activity against both blood and liver stages of P. falciparum, including drug-resistant strains.[4]

Structural Basis of Inhibition

The crystal structure of PfDHODH in complex with DSM265 has been solved to high resolution, revealing the precise molecular interactions that underpin its inhibitory activity.[1][5]

The Binding Pocket

DSM265 binds to a hydrophobic pocket on PfDHODH that is adjacent to the flavin mononucleotide (FMN) cofactor and is believed to be the binding site for the ubiquinone co-substrate.[1] This pocket is characterized by a high degree of structural flexibility, which allows it to accommodate diverse chemical scaffolds.[3][6]

Key Molecular Interactions

The binding of DSM265 within this pocket is stabilized by a network of hydrophobic interactions and two critical hydrogen bonds. Specifically, the triazolopyrimidine core of DSM265 forms hydrogen bonds with the side chains of Arginine 265 (R265) and Histidine 185 (H185) .[1] The exceptional selectivity of DSM265 for the parasite enzyme over human DHODH is attributed to significant sequence and structural differences in the inhibitor binding site between the two orthologs.[1]

Quantitative Analysis of DSM265-PfDHODH Interaction

The potency and binding kinetics of DSM265 have been extensively characterized through various biochemical and cellular assays.

Table 1: Inhibitory Activity of DSM265 and Analogs against DHODH Enzymes

| Compound | Target Enzyme | IC50 (nM) | Reference |

| DSM265 | P. falciparum DHODH | 8.9 | [7] |

| P. vivax DHODH | ~18 | [2][8] | |

| Human DHODH | >41,000 | [1] | |

| DSM430 | P. falciparum DHODH | Comparable to DSM265 | [2] |

| DSM450 | P. falciparum DHODH | ~27 (3-fold less potent than DSM265) | [2] |

Table 2: In Vitro Antimalarial Activity of DSM265

| P. falciparum Strain | Assay Condition | EC50 (nM) | Reference |

| 3D7 | Blood-stage | 4.3 | [7] |

| Drug-resistant strains | Blood-stage | 1-4 ng/mL (approx. 2.4-9.6 nM) | [2] |

Table 3: Steady-State Kinetic Parameters for Wild-Type and Mutant PfDHODH

| PfDHODH Variant | kcat (s⁻¹) | Km (CoQD, µM) | Km (DHO, µM) | DSM265 IC50 (µM) | Fold Change in IC50 | Reference |

| Wild-Type | 15 ± 3.4 | 34 ± 11 | 63 ± 5.6 | 0.019 ± 0.012 | - | |

| G181C | 6.0 ± 1.0 | 18 ± 2.5 | 29 ± 8.4 | 0.34 ± 0.21 | 18 |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the DSM265-PfDHODH interaction.

PfDHODH Expression and Purification

Recombinant PfDHODH is typically expressed in Escherichia coli. The protein is then purified using affinity chromatography (e.g., Ni-NTA agarose) followed by size-exclusion chromatography to ensure high purity and homogeneity for subsequent biochemical and structural studies.

Enzyme Kinetics Assay

The enzymatic activity of PfDHODH is commonly measured using a spectrophotometric assay that monitors the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), or the production of orotate.[3]

Typical Assay Conditions:

-

Buffer: 100 mM HEPES, pH 8.0, 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.[3]

-

Substrates: L-dihydroorotate and a ubiquinone analog (e.g., decylubiquinone).[3]

-

Detection: The reaction progress is monitored by the change in absorbance at a specific wavelength (e.g., 600 nm for DCIP reduction).

-

Inhibitor Studies: To determine the IC50 value, the assay is performed with varying concentrations of the inhibitor, and the data are fitted to a dose-response curve.

X-ray Crystallography

Determining the three-dimensional structure of the DSM265-PfDHODH complex is crucial for understanding the molecular basis of inhibition.

General Workflow:

-

Crystallization: The purified PfDHODH protein is co-crystallized with DSM265 using vapor diffusion methods. This involves screening a wide range of conditions (precipitants, pH, temperature) to obtain well-diffracting crystals.

-

Data Collection: Crystals are cryo-cooled and subjected to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.[3]

-

Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the protein-ligand complex. The structure is then built into this map and refined to yield a high-resolution atomic model.[3] The crystal structure of DSM265 bound to PfDHODH was solved for two different crystal forms at 2.25 Å and 2.8 Å resolution.[1][5]

Site-Directed Mutagenesis

To investigate the role of specific amino acid residues in inhibitor binding and to study mechanisms of resistance, site-directed mutagenesis is employed to introduce specific mutations into the pfdhodh gene.[4][9][10][11][12] The mutated protein is then expressed, purified, and characterized using enzyme kinetics and structural methods to assess the impact of the mutation.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the inhibitory action of DSM265 on the pyrimidine biosynthesis pathway and a typical experimental workflow for its characterization.

References

- 1. Analysis of Flavin Oxidation and Electron Transfer Inhibition in Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 5. rcsb.org [rcsb.org]

- 6. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 10. static.igem.org [static.igem.org]

- 11. static.igem.org [static.igem.org]

- 12. bowdish.ca [bowdish.ca]

In Vitro Activity of DSM265 Against Plasmodium Liver Stages: A Technical Overview

This technical guide provides an in-depth analysis of the in vitro activity of the antimalarial drug candidate DSM265 against the liver stages of Plasmodium parasites. DSM265 is a selective inhibitor of the parasite's dihydroorotate dehydrogenase (DHODH), a critical enzyme in the pyrimidine biosynthesis pathway.[1][2] Its efficacy against both the pre-erythrocytic (liver) and asexual blood stages of Plasmodium falciparum positions it as a significant compound for both treatment and chemoprevention of malaria.[1][3][4][5][6]

Quantitative Efficacy Data

DSM265 has demonstrated potent activity against developing Plasmodium liver-stage schizonts in vitro. The compound's efficacy is summarized in the table below, highlighting its potent inhibitory concentrations against various parasite species and its selectivity over human host cells.

| Parasite Species | Liver Stage Form | Assay Type | Efficacy Metric (EC50) | Cytotoxicity (CC50) | Reference |

| Plasmodium falciparum | Schizont | In vitro | 0.0057 µg/mL | > 30 µM (in HepG2 cells) | [4][7][8] |

| Plasmodium cynomolgi | Large Form (Schizont) | In vitro | 0.13 µg/mL | Not Reported | [4] |

| Plasmodium cynomolgi | Small Form (Hypnozoite model) | In vitro | Poor activity | Not Reported | [4] |

Note: P. cynomolgi serves as a valuable model for studying the dormant hypnozoite stages characteristic of P. vivax. The data indicates that while DSM265 is effective against the actively replicating schizonts, it has limited activity against the non-dividing hypnozoite forms.[4]

Mechanism of Action: DHODH Inhibition

The primary target of DSM265 is the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme.[2][9] Unlike humans, Plasmodium parasites rely exclusively on the de novo pyrimidine synthesis pathway for their DNA and RNA replication and lack a salvage pathway.[4][10] DHODH catalyzes a key step in this process. By selectively inhibiting the parasite's DHODH, DSM265 effectively halts pyrimidine production, thereby preventing parasite replication and development within the host liver cells.[4][11]

References

- 1. DSM265 for Plasmodium falciparum chemoprophylaxis: a randomised, double blinded, phase 1 trial with controlled human malaria infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research.monash.edu [research.monash.edu]

- 4. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria. - TROPIQ [tropiq.nl]

- 6. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria | Medicines for Malaria Venture [mmv.org]

- 7. Assessing drug efficacy against Plasmodium falciparum liver stages in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medkoo.com [medkoo.com]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

The Selective Targeting of a Parasitic Achilles' Heel: A Technical Guide to DSM265's Specificity for Plasmodium DHODH

For Immediate Release

[City, State] – [Date] – In the global fight against malaria, precision in drug targeting is paramount to ensure efficacy while minimizing harm to the host. A promising therapeutic candidate, DSM265, exemplifies this principle through its highly selective inhibition of the Plasmodium parasite's dihydroorotate dehydrogenase (DHODH), a critical enzyme for its survival. This technical guide provides an in-depth analysis of the selectivity of DSM265 for the parasite enzyme over its human counterpart, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antimalarial drug discovery and development.

Executive Summary

DSM265, a triazolopyrimidine-based inhibitor, is the first inhibitor of dihydroorotate dehydrogenase (DHODH) to advance to clinical trials for the treatment of malaria.[1][2][3] Its mechanism of action is the disruption of pyrimidine biosynthesis in the malaria parasite, a pathway essential for the synthesis of DNA and RNA required for its rapid proliferation.[4] A hallmark of DSM265 is its remarkable selectivity for the Plasmodium falciparum DHODH (PfDHODH) over the human ortholog (hDHODH), a critical attribute for its favorable safety profile.[5][6] This guide elucidates the molecular basis for this selectivity, supported by robust quantitative data and detailed experimental protocols.

Quantitative Analysis of DSM265 Selectivity

The potency and selectivity of DSM265 have been rigorously quantified through enzymatic and whole-cell assays. The following tables summarize the key inhibitory concentrations (IC50) against DHODH from various species and the effective concentrations (EC50) against P. falciparum parasite growth.

Table 1: In Vitro Inhibitory Activity of DSM265 against Dihydroorotate Dehydrogenase (DHODH) from Various Species

| Enzyme Source | IC50 (nM) | Fold Selectivity vs. hDHODH | Reference |

| Plasmodium falciparum (PfDHODH) | 8.9 | >18,000 | [7] |

| Plasmodium vivax (PvDHODH) | ~18 | >9,000 | [1] |

| Human (hDHODH) | >160,000 | 1 | [1] |

| Mouse | ~1,000 | >160 | [1] |

| Rat | ~1,000 | >160 | [1] |

| Dog | 10,000 | >16 | [1] |

| Monkey | >41,000 | <4 | [1] |

| Rabbit | >41,000 | <4 | [1] |

| Pig | >41,000 | <4 | [1] |

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition of an enzyme in vitro.

Table 2: In Vitro Antimalarial Activity of DSM265 against Plasmodium falciparum

| Parasite Strain | EC50 (nM) | Resistance Profile | Reference |

| 3D7 | 4.3 | - | [7] |

| Multiple Strains | 2.4 - 9.6 | Chloroquine- and pyrimethamine-resistant | [1] |

Note: EC50 values represent the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.

The data clearly demonstrates that DSM265 is a potent inhibitor of the Plasmodium enzymes with excellent selectivity over the human DHODH.[1] The amino acid composition of the inhibitor-binding site is highly variable between the Plasmodium and human enzymes, which is thought to be the basis for this strong selectivity.[1]

Experimental Protocols

The determination of DSM265's selectivity relies on robust and reproducible experimental methodologies. The following are detailed protocols for the key assays cited.

Protocol 1: DHODH Enzyme Inhibition Assay (Spectrophotometric Method)

This assay quantifies the inhibitory effect of DSM265 on the enzymatic activity of DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).

Materials and Reagents:

-

Recombinant DHODH enzyme (PfDHODH, hDHODH, etc.)

-

L-Dihydroorotate (DHO) - Substrate

-

Coenzyme Q10 (CoQ10) or a suitable analogue (e.g., 2,3-dimethoxy-5-methyl-p-benzoquinone) - Electron acceptor

-

2,6-dichloroindophenol (DCIP) - Final electron acceptor

-

Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

-

DSM265 stock solution in DMSO

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of DSM265 in DMSO.

-

Assay Plate Setup: Add 2 µL of the compound dilutions (or DMSO for control) to the wells of a 96-well plate.

-

Enzyme Addition: Add 178 µL of the DHODH enzyme solution (e.g., 20 nM final concentration) in Assay Buffer to each well.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Reaction Initiation: Prepare a reaction mix containing DHO (e.g., 200 µM final concentration), DCIP (e.g., 120 µM final concentration), and CoQ10 (e.g., 50 µM final concentration) in Assay Buffer. Initiate the enzymatic reaction by adding 20 µL of the reaction mix to each well.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer. The rate of DCIP reduction is proportional to DHODH activity.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

Protocol 2: P. falciparum Blood-Stage Growth Inhibition Assay

This assay assesses the ability of DSM265 to inhibit the growth of P. falciparum in an in vitro culture of human erythrocytes.

Materials and Reagents:

-

Synchronized P. falciparum ring-stage culture

-

Human erythrocytes

-

Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX)

-

DSM265 stock solution in DMSO

-

96-well microplate

-

DNA-intercalating fluorescent dye (e.g., SYBR Green I)

-

Lysis buffer

-

Fluorescence plate reader

Procedure:

-

Compound Plating: Prepare serial dilutions of DSM265 in culture medium and add to a 96-well plate.

-

Parasite Culture Addition: Add parasitized erythrocytes (e.g., 0.5% parasitemia, 2.5% hematocrit) to each well.

-

Incubation: Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasite DNA with a fluorescent dye like SYBR Green I.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. The fluorescence signal is proportional to the parasite density.

-

Data Analysis: Plot the percentage of growth inhibition versus the logarithm of the drug concentration and fit the data to determine the EC50 value.

Visualizing the Mechanism and Workflow

To further clarify the context of DSM265's action and the experimental logic, the following diagrams have been generated using Graphviz.

Conclusion

The data and methodologies presented in this technical guide underscore the remarkable selectivity of DSM265 for the Plasmodium DHODH enzyme over its human counterpart. This high degree of specificity, rooted in the structural differences between the parasite and host enzymes, is a key factor in the promising safety and efficacy profile of DSM265. The detailed protocols and visual diagrams provided herein serve as a valuable resource for the scientific community, facilitating a deeper understanding of this next-generation antimalarial candidate and aiding in the development of future selective inhibitors. The continued investigation of such targeted therapies is crucial in our efforts to combat and ultimately eradicate malaria.

References

- 1. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria. - TROPIQ [tropiq.nl]

- 3. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria | Medicines for Malaria Venture [mmv.org]

- 4. DSM265 | Medicines for Malaria Venture [mmv.org]

- 5. Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential to make a huge difference to the lives of populations suffering from malaria: DSM265 | Medicines for Malaria Venture [mmv.org]

- 7. medchemexpress.com [medchemexpress.com]

The Pharmacological Profile of DSM265: A Novel Antimalarial Agent

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

DSM265 is a novel, long-acting antimalarial drug candidate that targets the Plasmodium dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the pyrimidine biosynthesis pathway of the parasite. This technical guide provides a comprehensive overview of the pharmacological profile of DSM265, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and resistance profile. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimalarial therapies.

Mechanism of Action

DSM265 is a highly selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[1][2][3][4] This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and phospholipids in the parasite.[5] Unlike their human hosts, Plasmodium parasites lack a pyrimidine salvage pathway, making them entirely dependent on the de novo synthesis of pyrimidines for survival.[5] The high selectivity of DSM265 for the parasite enzyme over the human ortholog contributes to its favorable safety profile.[6]

The inhibition of PfDHODH by DSM265 disrupts the parasite's ability to replicate, leading to its death.[2] This mechanism of action is distinct from many currently used antimalarials, making DSM265 a valuable tool against drug-resistant parasite strains.[1][7]

Caption: Mechanism of action of DSM265 in the pyrimidine biosynthesis pathway.

In Vitro Efficacy

DSM265 demonstrates potent activity against various laboratory strains and clinical isolates of P. falciparum, including those resistant to currently available antimalarial drugs.

Table 1: In Vitro Activity of DSM265 against P. falciparum Strains

| Strain | Drug Resistance Profile | EC50 (nM) | Reference |

| 3D7 | Drug-sensitive | 4.3 | [3] |

| Dd2 | Chloroquine-R, Pyrimethamine-R | 1.8 - 4.0 | [1] |

| K1 | Chloroquine-R, Pyrimethamine-R | 1.0 - 4.0 | [1] |

| W2 | Chloroquine-R | 1.0 - 4.0 | [1] |

| TM90C2B | Chloroquine-R, Pyrimethamine-R | 1.0 - 4.0 | [1] |

| 7G8 | Chloroquine-R | 1.0 - 4.0 | [1] |

| HB3 | Chloroquine-S, Pyrimethamine-S | 1.0 - 4.0 | [1] |

| D6 | Chloroquine-S | 1.0 - 4.0 | [1] |

| D10 | Chloroquine-S | 1.0 - 4.0 | [1] |

R: Resistant, S: Sensitive

Table 2: Inhibitory Activity of DSM265 against Dihydroorotate Dehydrogenase (DHODH)

| Enzyme Source | IC50 (nM) | Reference |

| P. falciparum DHODH | 8.9 | [3] |

| P. vivax DHODH | ~18 | [2] |

| Human DHODH | >100,000 | [1] |

In Vivo Efficacy

DSM265 has demonstrated significant efficacy in various animal models of malaria. In the humanized severe combined immunodeficiency (SCID) mouse model infected with P. falciparum, DSM265 effectively cleared parasitemia.[2][7]

Table 3: In Vivo Efficacy of DSM265 in a P. falciparum SCID Mouse Model

| Dosing Regimen | Parasite Reduction | Reference |

| 3 mg/kg/day (1.5 mg/kg twice daily) | 90% effective dose (ED90) | [3] |

| 13 mg/kg/day (6.4 mg/kg twice daily) | Maximum rate of parasite killing | [3] |

| 8.1 mg/kg (once daily for 4 days) | ED90 | [2] |

Pharmacokinetics

Pharmacokinetic studies in animals and humans have shown that DSM265 possesses favorable properties for a long-acting antimalarial agent, including good oral bioavailability and a long elimination half-life.

Table 4: Pharmacokinetic Parameters of DSM265 in Different Species

| Species | Dose | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Reference |

| Mouse | 0.5 - 75 mg/kg (oral) | - | - | 2-4 | [3] |

| Human | 25 - 1200 mg (single oral dose) | 1.5 - 4 | 1310 - 34,800 | 86 - 118 | [8] |

| Human | 150 mg (single oral dose) | ~2-4 | ~3000 | ~96 | [8] |

| Human | 400 mg (single oral dose) | 6 - 10 | - | 90 - 115 | [7] |

Resistance Profile

Resistance to DSM265 has been selected for in vitro and observed in a clinical setting.[9][10] Mutations in the PfDHODH gene, specifically within the DSM265 binding site, have been identified as the primary mechanism of resistance.[5][9][10] The C276F mutation, located in the adjacent flavin cofactor site, has also been shown to confer resistance.[9][10]

Caption: Experimental workflow for the selection and characterization of DSM265 resistance.

Experimental Protocols

Plasmodium falciparum Growth Inhibition Assay

This assay is used to determine the 50% effective concentration (EC50) of a compound against the asexual blood stages of P. falciparum.

-

Parasite Culture: P. falciparum strains are maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine.[11] Cultures are synchronized at the ring stage using methods such as sorbitol treatment.[12]

-

Assay Setup: Synchronized ring-stage parasites (e.g., 0.5% parasitemia, 2% hematocrit) are added to 96-well plates containing serial dilutions of the test compound.[13]

-

Incubation: Plates are incubated for 72 hours under a standard gas mixture (e.g., 5% CO2, 5% O2, 90% N2) at 37°C.[13]

-

Quantification of Parasite Growth: Parasite growth is quantified using various methods:

-

SYBR Green I-based fluorescence assay: This method measures the intercalation of SYBR Green I dye into parasite DNA.[14] A lysis buffer containing the dye is added to the wells, and fluorescence is measured using a plate reader.[14]

-

[3H]-Hypoxanthine incorporation assay: This method measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.[13]

-

Microscopy: Giemsa-stained thin blood smears are examined to determine parasitemia.[11]

-

-

Data Analysis: The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.

-

Enzyme and Substrates: Recombinant P. falciparum DHODH is used. The substrates are dihydroorotate and a suitable electron acceptor (e.g., decylubiquinone).

-

Assay Buffer: The assay is performed in a suitable buffer (e.g., Tris-HCl) containing cofactors and detergents.

-

Assay Procedure:

-

The enzyme is pre-incubated with the test compound at various concentrations.

-

The reaction is initiated by the addition of dihydroorotate.

-

The reduction of the electron acceptor is monitored spectrophotometrically over time.

-

-

Data Analysis: The initial reaction rates are calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Efficacy Study in SCID Mice

This model is used to evaluate the efficacy of antimalarial compounds against the blood stages of P. falciparum in an in vivo setting.

-

Animal Model: Severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes.[15]

-

Infection: The mice are infected intravenously with P. falciparum.[15]

-

Drug Administration: The test compound is administered orally or by another appropriate route at various doses and schedules.[2][15]

-

Monitoring of Parasitemia: Parasitemia is monitored daily by flow cytometry of peripheral blood samples stained with fluorescent dyes (e.g., TER-119 and SYTO-16).[16]

-

Data Analysis: The efficacy of the compound is determined by comparing the parasitemia levels in the treated groups to those in the vehicle-treated control group. The effective dose (e.g., ED50 or ED90) can be calculated.[2]

References

- 1. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification and mechanistic understanding of dihydroorotate dehydrogenase point mutations in Plasmodium falciparum that confer in vitro resistance to the clinical candidate DSM265 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DSM265 for Plasmodium falciparum chemoprophylaxis: a randomised, double blinded, phase 1 trial with controlled human malaria infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]

- 13. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iddo.org [iddo.org]

- 15. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Inhibitory Effect of DSM265 on Plasmodium vivax Dihydroorotate Dehydrogenase: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a significant global health challenge. The emergence and spread of drug-resistant parasite strains necessitate the development of novel antimalarial agents with new mechanisms of action. One such promising target is the parasite's dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for parasite DNA and RNA synthesis. DSM265, a triazolopyrimidine-based inhibitor, has been identified as a potent and selective inhibitor of Plasmodium DHODH. This technical guide provides an in-depth analysis of the effect of DSM265 on Plasmodium vivax DHODH (PvDHODH), summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Core Mechanism of Action

DSM265 exerts its antimalarial activity by specifically targeting and inhibiting the function of the Plasmodium DHODH enzyme. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the pyrimidine biosynthesis pathway. By blocking this step, DSM265 deprives the parasite of the necessary building blocks for DNA and RNA synthesis, ultimately leading to parasite death.[1][2][3] The high selectivity of DSM265 for the parasite enzyme over the human ortholog minimizes potential host toxicity, making it an attractive drug candidate.[4][5][6]

Quantitative Analysis of PvDHODH Inhibition

The inhibitory activity of DSM265 against P. vivax DHODH has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of an inhibitor.

| Target Enzyme | Inhibitor | IC50 (nM) | Reference |

| Plasmodium vivax DHODH (PvDHODH) | DSM265 | 27 | [7] |

| Plasmodium falciparum DHODH (PfDHODH) | DSM265 | 8.9 | [7][8] |

| Human DHODH | DSM265 | >41,000 | [7][9] |

As the data indicates, DSM265 is a potent inhibitor of PvDHODH, albeit with slightly lower potency compared to its activity against P. falciparum DHODH.[9] Importantly, its inhibitory activity against human DHODH is significantly lower, demonstrating a high degree of selectivity for the parasite enzyme.[7][9]

Experimental Protocols

The determination of the inhibitory activity of DSM265 on PvDHODH involves specific biochemical assays. The following is a detailed methodology based on commonly cited experimental procedures.

Recombinant PvDHODH Expression and Purification

-

Gene Synthesis and Cloning: The gene encoding the catalytic domain of P. vivax DHODH is synthesized and cloned into an appropriate expression vector, often with a tag (e.g., His-tag) to facilitate purification.

-

Protein Expression: The expression vector is transformed into a suitable host, typically E. coli cells (e.g., BL21(DE3) strain). Protein expression is induced under optimized conditions of temperature and inducer concentration.

-

Cell Lysis and Purification: The bacterial cells are harvested and lysed to release the recombinant protein. The protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography to ensure high purity.

DHODH Enzyme Inhibition Assay (DCIP-Based Assay)

This spectrophotometric assay measures the activity of DHODH by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP).

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., 100 mM HEPES, pH 8.0), a detergent (e.g., 0.1% Triton X-100), the substrate L-dihydroorotate (DHO), the electron acceptor coenzyme Q (CoQD), and DCIP.

-

Inhibitor Preparation: DSM265 is serially diluted in a suitable solvent (e.g., DMSO) to create a range of concentrations for testing.

-

Assay Procedure:

-

The purified recombinant PvDHODH enzyme is added to the wells of a microplate.

-

The various concentrations of DSM265 are then added to the respective wells.

-

The reaction is initiated by the addition of the reaction mixture.

-

The decrease in absorbance at a specific wavelength (e.g., 600 nm) due to the reduction of DCIP is monitored over time using a microplate reader.

-

-

Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition at each DSM265 concentration is determined relative to a control reaction without the inhibitor. The IC50 value is then calculated by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).

Visualizing the Mechanism and Workflow

To better understand the context of DSM265's action and the experimental process, the following diagrams are provided.

Caption: Mechanism of action of DSM265 on the pyrimidine biosynthesis pathway in Plasmodium vivax.

References

- 1. clinicaltrialrundown.wordpress.com [clinicaltrialrundown.wordpress.com]

- 2. research.monash.edu [research.monash.edu]

- 3. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria. - TROPIQ [tropiq.nl]

- 4. Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study | PVIVAX [vivaxmalaria.org]

- 5. Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. malariada.org [malariada.org]

- 7. DSM 265 - Antiparasitics - CAT N°: 30680 [bertin-bioreagent.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assay of DSM265 against Plasmodium falciparum

Introduction

DSM265 is a selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the pyrimidine biosynthesis pathway of the parasite.[1][2][3][4][5][6] Unlike humans, Plasmodium species rely solely on the de novo synthesis of pyrimidines, making PfDHODH an attractive target for antimalarial drugs.[7] DSM265 has demonstrated potent activity against both the liver and blood stages of P. falciparum in vitro.[2][7] These application notes provide a detailed protocol for determining the in vitro susceptibility of P. falciparum to DSM265 using a SYBR Green I-based fluorescence assay.

Mechanism of Action

DSM265 targets and inhibits the enzymatic activity of dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum. This enzyme is essential for the de novo synthesis of pyrimidines, which are vital components for DNA and RNA replication. By blocking this pathway, DSM265 effectively halts parasite proliferation.

Quantitative Data

The following tables summarize the in vitro activity of DSM265 against various strains of P. falciparum.

Table 1: In Vitro Activity of DSM265 against P. falciparum Strains

| Strain | IC50 (nM) | EC50 (nM) | Notes |

| 3D7 | - | 4.3 | - |

| PfDHODH | 8.9 | - | Enzymatic inhibition |

| Multiple Strains | - | 1 - 4 µg/mL | Includes chloroquine- and pyrimethamine-resistant strains. |

Data sourced from multiple studies.[7][8] Values can vary based on assay conditions.

Table 2: Impact of DHODH Mutations on DSM265 EC50

| Mutation | Fold Increase in EC50 |

| Cys276Tyr | 18 |

| Cys276Phe | 32 |

| Gly181Cys | 26 |

These mutations in the dhodh gene are associated with reduced susceptibility to DSM265.[6]

Experimental Protocol: SYBR Green I-Based Drug Susceptibility Assay

This protocol outlines the steps for determining the 50% inhibitory concentration (IC50) of DSM265 against the erythrocytic stages of P. falciparum.

Materials and Reagents

-

P. falciparum culture (e.g., 3D7 strain)

-

Human erythrocytes (O+)

-

Complete Culture Medium (CCM): RPMI-1640 supplemented with human serum or Albumax II, and gentamicin.[9]

-

DSM265 stock solution (in DMSO)

-

96-well black, clear-bottom microplates

-

SYBR Green I nucleic acid stain

-

Lysis buffer (e.g., Tris-EDTA buffer with saponin and Triton X-100)

-

Incubator with gas mixture (5% CO2, 5% O2, 90% N2)

-

Fluorescence plate reader

Experimental Workflow

Step-by-Step Methodology

1. Parasite Culture and Synchronization:

-

Maintain a continuous in vitro culture of P. falciparum in human erythrocytes using complete culture medium (CCM).[9]

-

Synchronize the parasite culture to the ring stage using methods such as 5% D-sorbitol treatment.[9] This ensures a homogenous starting population for the assay.

2. Preparation of Drug Plates:

-

Prepare a stock solution of DSM265 in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the DSM265 stock solution in CCM to achieve the desired final concentrations for the assay. A typical starting concentration might be in the low nanomolar range, with 2-fold serial dilutions.

-

Add 100 µL of each drug dilution to the appropriate wells of a 96-well plate.[9]

-

Include control wells: drug-free wells (positive control for parasite growth) and wells with uninfected erythrocytes (background control).

3. Assay Initiation:

-

Adjust the synchronized ring-stage parasite culture to a parasitemia of approximately 0.5-1% and a hematocrit of 1.5-2% in CCM.

-

Add 100 µL of the parasite suspension to each well of the 96-well plate containing the drug dilutions.[9]

4. Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.[9]

5. Lysis and Staining:

-

Prepare a working solution of SYBR Green I by diluting the stock in lysis buffer.[9]

-

After the 72-hour incubation, add 100 µL of the SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1-2 hours to allow for cell lysis and staining of parasite DNA.

6. Data Acquisition and Analysis:

-

Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation and emission wavelengths appropriate for SYBR Green I (e.g., ~485 nm excitation and ~530 nm emission).

-

Subtract the background fluorescence from the wells containing uninfected erythrocytes.

-

Plot the fluorescence intensity against the log of the drug concentration.

-

Calculate the 50% inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).[9]

Conclusion

The described SYBR Green I-based assay is a robust and high-throughput method for determining the in vitro potency of DSM265 against P. falciparum. This protocol provides a framework for researchers to assess the activity of DSM265 and other antimalarial compounds, contributing to the ongoing efforts in malaria drug discovery and the monitoring of drug resistance. The potent activity of DSM265 against PfDHODH underscores its potential as a valuable tool in the fight against malaria.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. DSM265 for Plasmodium falciparum chemoprophylaxis: a randomised, double blinded, phase 1 trial with controlled human malaria infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and mechanistic understanding of dihydroorotate dehydrogenase point mutations in Plasmodium falciparum that confer in vitro resistance to the clinical candidate DSM265 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. DSM265 | Medicines for Malaria Venture [mmv.org]

- 6. Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

Standard Operating Procedure for Determining the IC50 of DSM265

Version: 1.0

Abstract

This document provides a detailed standard operating procedure (SOP) for determining the 50% inhibitory concentration (IC50) of DSM265, a selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[1][2][3][4] The protocols outlined herein are intended for researchers, scientists, and drug development professionals engaged in antimalarial drug discovery and development. This SOP covers both the in vitro parasite growth inhibition assay and the biochemical enzyme inhibition assay.

Mechanism of Action of DSM265

DSM265 is a triazolopyrimidine-based compound that selectively targets and inhibits the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[2][4] This pathway is essential for the synthesis of DNA and RNA, and therefore crucial for the parasite's survival and replication.[2] Unlike humans, P. falciparum lacks a pyrimidine salvage pathway, making PfDHODH an attractive drug target.[5] DSM265 has demonstrated potent activity against both the blood and liver stages of P. falciparum, including drug-resistant strains.[1][4]

Caption: Mechanism of action of DSM265 targeting PfDHODH.

Quantitative Data Summary

The following tables summarize the reported IC50 and EC50 values for DSM265.

Table 1: DSM265 Activity against PfDHODH Enzyme

| Enzyme Source | IC50 (nM) | Reference |

| Recombinant P. falciparum DHODH | 8.9 | [6] |

| Recombinant P. vivax DHODH | ~17.8 (2-fold higher than PfDHODH) | [1] |

| Human DHODH | > 41,000 | [7] |

Table 2: DSM265 In Vitro Activity against P. falciparum Strains

| P. falciparum Strain | EC50 (nM) | Comments | Reference |

| 3D7 | 4.3 | - | [6] |

| 3D7 | 1.8 µg/mL (approx. 4.3 nM) | - | [7] |

| Drug-resistant strains | 1-4 ng/mL (approx. 2.4-9.6 nM) | Includes chloroquine and pyrimethamine-resistant strains | [7] |

Experimental Protocols

In Vitro P. falciparum Growth Inhibition Assay (EC50 Determination)

This protocol describes the determination of the 50% effective concentration (EC50) of DSM265 against asexual blood-stage P. falciparum parasites.

4.1.1 Materials and Reagents

-

P. falciparum culture (e.g., 3D7 strain)

-

Human erythrocytes

-

Complete culture medium (e.g., RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and human serum or Albumax)

-

DSM265 stock solution (in DMSO)

-

96-well microplates

-

SYBR Green I or other DNA intercalating dye

-

Lysis buffer

-

Plate reader (fluorescence)

-

Incubator with gas mixture (5% CO2, 5% O2, 90% N2)

4.1.2 Experimental Workflow

Caption: Workflow for in vitro parasite growth inhibition assay.

4.1.3 Procedure

-

Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes in complete culture medium at 37°C in a controlled gas environment. Synchronize the parasite culture to the ring stage.

-

Drug Dilution: Prepare a stock solution of DSM265 in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

-

Assay Setup: In a 96-well plate, add the serially diluted DSM265 to triplicate wells. Add the synchronized parasite culture (at approximately 0.5% parasitemia and 2% hematocrit) to each well. Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.

-

Incubation: Incubate the plate for 48 to 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for at least 1 hour.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Subtract the background fluorescence from the negative controls. Normalize the data to the positive control (100% growth). Plot the percentage of parasite growth inhibition against the log of the DSM265 concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.[8]

PfDHODH Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of DSM265 against the recombinant PfDHODH enzyme.

4.2.1 Materials and Reagents

-

Recombinant PfDHODH enzyme

-

DSM265 stock solution (in DMSO)

-

Assay buffer (e.g., Tris-HCl with detergent)

-

Substrates: Dihydroorotate (DHO) and a suitable electron acceptor (e.g., Coenzyme Q or 2,6-dichloroindophenol - DCIP)

-

96-well microplates

-

Spectrophotometer or plate reader

4.2.2 Experimental Workflow

Caption: Workflow for PfDHODH enzyme inhibition assay.

4.2.3 Procedure

-

Reagent Preparation: Prepare all reagents and solutions. Dilute the recombinant PfDHODH enzyme to the desired concentration in the assay buffer.

-

Drug Dilution: Prepare serial dilutions of the DSM265 stock solution in the assay buffer.

-

Pre-incubation: In a 96-well plate, add the diluted enzyme and the serially diluted DSM265 to triplicate wells. Include enzyme-only (no inhibitor) and no-enzyme controls. Pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrates (DHO and the electron acceptor).

-

Kinetic Measurement: Immediately monitor the reaction kinetics by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer or plate reader. The wavelength will depend on the electron acceptor used (e.g., 600 nm for DCIP).

-

Data Analysis: Determine the initial reaction velocity for each concentration of DSM265. Normalize the velocities to the enzyme-only control (100% activity). Plot the percentage of enzyme inhibition against the log of the DSM265 concentration. Fit the data to a suitable inhibition model using a non-linear regression software to determine the IC50 value.[8]

Safety Precautions

-

Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as lab coats, gloves, and safety glasses.

-

DSM265 is an investigational compound; handle with care and consult the Material Safety Data Sheet (MSDS).

-

When working with P. falciparum, appropriate biosafety level 2 (BSL-2) practices must be followed.

-

All biological waste should be decontaminated and disposed of according to institutional guidelines.

References

- 1. Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mmv.org [mmv.org]

- 3. researchgate.net [researchgate.net]

- 4. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria | Medicines for Malaria Venture [mmv.org]

- 5. DSM265 for Plasmodium falciparum chemoprophylaxis: a randomised, double blinded, phase 1 trial with controlled human malaria infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Use of DSM265 in a SCID Mouse Model of Malaria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium falciparum strains necessitating the development of novel antimalarial agents. DSM265 is a promising drug candidate that targets the parasite's dihydroorotate dehydrogenase (DHODH), an essential enzyme in the pyrimidine biosynthesis pathway.[1][2][3] Unlike the human host, Plasmodium species rely entirely on the de novo synthesis of pyrimidines, making DHODH an attractive and selective drug target.[2] DSM265 has demonstrated potent activity against both the blood and liver stages of P. falciparum, including drug-resistant strains.[3][4]

The severe combined immunodeficient (SCID) mouse model, engrafted with human red blood cells (huRBCs), provides an invaluable in vivo platform for the preclinical evaluation of antimalarial drug candidates against human malaria parasites. This model allows for the sustained growth of P. falciparum and is instrumental in assessing the efficacy of novel compounds like DSM265.[4][5] These application notes provide a detailed overview of the use of DSM265 in a SCID mouse model of malaria, including comprehensive experimental protocols and a summary of key data.

Mechanism of Action of DSM265

DSM265 exerts its antimalarial activity by selectively inhibiting the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). This enzyme catalyzes the conversion of dihydroorotate to orotate, a critical step in the de novo pyrimidine biosynthetic pathway. By blocking this pathway, DSM265 deprives the parasite of essential pyrimidines required for DNA and RNA synthesis, ultimately leading to parasite death.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Establishment of a SCID mouse model having circulating human red blood cells and a possible growth of Plasmodium falciparum in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of humanized mouse models to study human malaria parasite infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of DSM265 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of DSM265, a novel inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme. The provided data and protocols are intended to guide researchers in designing and executing studies to evaluate DSM265 and similar compounds in animal models of malaria.

Data Presentation: Pharmacokinetic and Pharmacodynamic Parameters

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of DSM265 across various animal species and experimental models.

Pharmacokinetic Profile of DSM265 in Preclinical Species

Table 1: Single Intravenous Dose Pharmacokinetics of DSM265

| Species | Dose (mg/kg) | CL (mL/min/kg) | Vss (L/kg) | T½ (h) |

| Mouse | 2 | 19 | 2.8 | 2.4 |

| Rat | 2 | 11 | 2.5 | 3.9 |

| Dog | 1 | 0.8 | 0.8 | 13 |

| Monkey | 2 | 2.1 | 1.8 | 11 |

| CL: Clearance; Vss: Volume of distribution at steady state; T½: Half-life. Data extracted from supplementary materials of Phillips et al., Sci Transl Med, 2015. |

Table 2: Single Oral Dose Pharmacokinetics of DSM265

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | F (%) |

| Mouse | 10 | 1.8 | 2 | 12 | 100 |

| Rat | 10 | 3.5 | 4 | 33 | 100 |

| Dog | 5 | 2.7 | 4 | 88 | 83 |

| Monkey | 10 | 2.1 | 8 | 44 | 46 |

| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; F: Bioavailability. Data extracted from supplementary materials of Phillips et al., Sci Transl Med, 2015. |

In Vivo Pharmacodynamic Efficacy of DSM265

Table 3: In Vivo Efficacy of DSM265 in the P. falciparum SCID Mouse Model

| Dose (mg/kg/12h for 4 days) | Parasitemia Reduction | Outcome |

| 1 | Significant reduction | Recrudescence |

| 10 | Below limit of detection | Cure |

| 25 | Below limit of detection | Cure |

| 50 | Below limit of detection | Cure |

| 75 | Below limit of detection | Cure |

| 100 | Below limit of detection | Cure |

| Data from a 4-day dosing study in P. falciparum-infected SCID mice.[1][2] The minimal curative dose was determined to be in the range that maintains blood concentrations above the minimum parasiticidal concentration.[1] |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established methods and can be adapted for the evaluation of DSM265 and its analogs.

Protocol 1: Murine Pharmacokinetic Study Using Serial Bleeding

This protocol describes a method for obtaining a complete pharmacokinetic profile from a single mouse, which reduces animal usage and inter-animal variability.[3][4]

Materials:

-

Test compound (DSM265) formulated in an appropriate vehicle (e.g., 0.5% hydroxypropyl methylcellulose)

-

Male or female mice (e.g., CD-1 or as required by the study design)

-

Dosing gavage needles (for oral administration) or syringes with appropriate needles (for intravenous administration)

-

Capillary tubes (heparinized)

-

Microcentrifuge tubes

-

Anesthetic (e.g., isoflurane)

-

Blood collection lancets (for submandibular bleeding)

-

Pipettes and tips

-

Centrifuge

-

-80°C freezer

Procedure:

-

Dosing:

-

Acclimatize animals for at least 3 days prior to the study.

-

Fast animals overnight (with access to water) before dosing, if required.

-

Accurately weigh each animal to determine the correct dosing volume.

-

Administer DSM265 via the desired route (e.g., oral gavage or intravenous tail vein injection). Record the exact time of dosing.[3]

-

-

Serial Blood Sampling:

-

At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect a small volume of blood (approximately 30-50 µL) from each mouse.[3]

-

For early time points, submandibular vein bleeding is a suitable method.[3] For later time points, saphenous vein bleeding can be used.[5]

-

Collect blood into heparinized capillary tubes and transfer to pre-labeled microcentrifuge tubes.[3]

-

Apply gentle pressure to the bleeding site to ensure hemostasis.

-

-

Plasma Preparation:

-

Centrifuge the blood samples (e.g., at 11,000 rpm for 5 minutes) to separate plasma.[6]

-

Carefully transfer the plasma supernatant to new, pre-labeled microcentrifuge tubes.

-

Store plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Quantify the concentration of DSM265 in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

-

Protocol 2: In Vivo Antimalarial Efficacy - 4-Day Suppressive Test

This is a standard in vivo test to evaluate the activity of an antimalarial compound against the blood stages of Plasmodium in mice.[7][8][9][10][11]

Materials:

-

Plasmodium berghei infected donor mouse with a rising parasitemia of 20-30%.

-

Experimental mice (e.g., Swiss albino or other suitable strain).

-

Test compound (DSM265) and control drug (e.g., chloroquine) formulated in an appropriate vehicle.

-

Alsever's solution or other suitable anticoagulant.

-

Physiological saline.

-

Microscope slides.

-

Giemsa stain.

-